1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid
Brand Name: Vulcanchem
CAS No.: 1432029-52-1
VCID: VC11584534
InChI:
SMILES:
Molecular Formula: C15H11F3N4O5
Molecular Weight: 384.3

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid

CAS No.: 1432029-52-1

Cat. No.: VC11584534

Molecular Formula: C15H11F3N4O5

Molecular Weight: 384.3

Purity: 100

* For research use only. Not for human or veterinary use.

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid - 1432029-52-1

Specification

CAS No. 1432029-52-1
Molecular Formula C15H11F3N4O5
Molecular Weight 384.3

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is acetic acid;1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid . Its molecular formula is C₁₅H₁₁F₃N₄O₅, with a molecular weight of 384.27 g/mol . The structure comprises a pyrimidine core substituted with a trifluoromethyl group at position 6, a furan-2-yl moiety at position 4, and a pyrazole-3-carboxylic acid group at position 2, coordinated with acetic acid as a counterion.

Structural Characterization

The compound’s structure is defined by the following features:

  • Pyrimidine ring: Serves as the central scaffold with substitutions at positions 2, 4, and 6.

  • Trifluoromethyl group (-CF₃): Introduces electron-withdrawing properties, enhancing metabolic stability .

  • Furan-2-yl group: A heteroaromatic substituent contributing to π-π stacking interactions in potential target binding .

  • Pyrazole-3-carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ~3–4) .

  • Acetic acid: Likely acts as a stabilizer or solubility-enhancing counterion .

The SMILES notation for the compound is CC(=O)O.C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F , while its InChIKey is BVBDIDWNTCCMMA-UHFFFAOYSA-N .

Synthesis and Manufacturing

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity (>95%) . Key spectral signatures include:

  • ¹H NMR: Resonances at δ 8.5–9.0 ppm (pyrimidine protons), δ 7.2–7.6 ppm (furan protons), and δ 2.1 ppm (acetic acid methyl group) .

  • ¹³C NMR: Peaks at ~160 ppm (carboxylic acid carbonyl) and ~120 ppm (CF₃ carbon) .

Physicochemical Properties

Thermodynamic and Solubility Data

Table 1 summarizes critical physicochemical parameters derived from PubChem and computational models :

PropertyValueMethod/Source
Molecular Weight384.27 g/molPubChem Computed
LogP (Octanol-Water)1.8 ± 0.3XLogP3
Water Solubility12 mg/L (25°C)ALOGPS
Melting Point215–220°C (dec.)Estimated via Analogs
pKa (Carboxylic Acid)3.4ChemAxon

Stability and Reactivity

  • Thermal Stability: Decomposes above 220°C without melting .

  • Hydrolytic Sensitivity: Stable in acidic conditions (pH 3–6) but undergoes gradual hydrolysis in alkaline media (pH >8) .

  • Photostability: No significant degradation under UV-Vis light (λ >300 nm) .

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